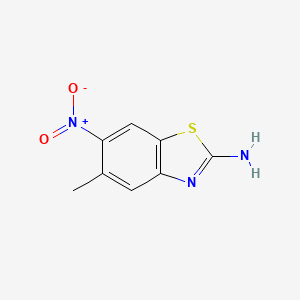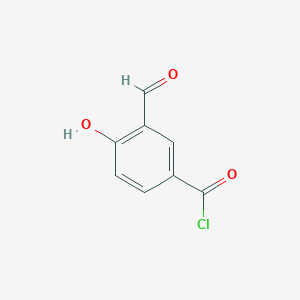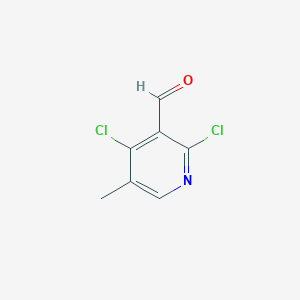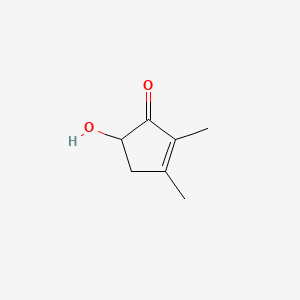
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C₇H₁₀O₂ It is a derivative of cyclopentenone, featuring a hydroxyl group and two methyl groups attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- can be achieved through several methods. One common approach involves the condensation of di-p-methylbenzil with acetone derivatives in the presence of sodium hydroxide as a catalyst. The reaction is typically carried out in methanol under reflux conditions . The main products are obtained as precipitates after the reaction mixture is poured into water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would result in an alcohol.
Scientific Research Applications
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in nucleophilic conjugate addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: Similar structure but with different positioning of the hydroxyl and methyl groups.
Uniqueness
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is unique due to the presence of both hydroxyl and methyl groups on the cyclopentenone ring
Properties
CAS No. |
58649-31-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
5-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3 |
InChI Key |
GOTCNQYWFYTGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


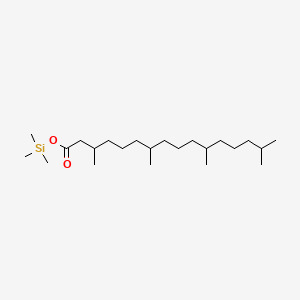
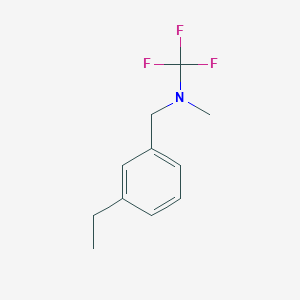
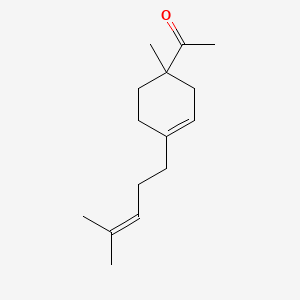
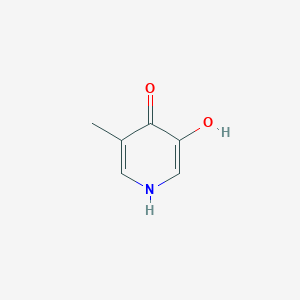
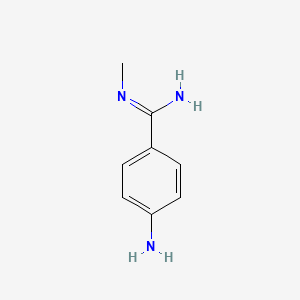
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

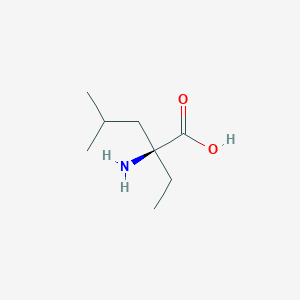
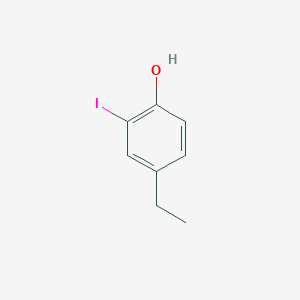
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)

